Oxanamide

Vue d'ensemble

Description

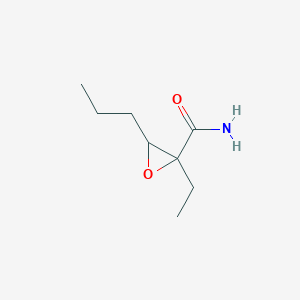

Oxanamide, also known by its IUPAC name 2-ethyl-3-propyloxirane-2-carboxamide, is a compound with the molecular formula C8H15NO2. It is an anxiolytic and muscle relaxant that can produce sedative and hypnotic effects in sufficiently high doses . This compound has been studied for its efficacy in treating anxiety resulting from premenstrual syndrome, menopause, and other causes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Oxanamide can be synthesized from butanal through a three-step process:

Oxidation of Butanal to Butanoic Acid: This can be achieved using potassium permanganate (KMnO4) or pyridinium chlorochromate (PCC) in an aqueous solution at room temperature.

Conversion of Butanoic Acid to Butanoyl Chloride: This step involves the use of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) at room temperature.

Formation of this compound from Butanoyl Chloride: The final step involves reacting butanoyl chloride with ammonia (NH3) in an aqueous solution at low temperature.

Industrial Production Methods:

Analyse Des Réactions Chimiques

Types of Reactions: Oxanamide undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

Reduction: It can be reduced to form different amine derivatives.

Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution, to form various substituted amides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or other oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

Substitution: Various nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Sedative Properties

Oxanamide is classified as a mild sedative. Its mechanism of action is primarily linked to its ability to modulate neurotransmitter systems, particularly in the central nervous system (CNS). This compound's sedative effects make it a candidate for treating anxiety disorders and sleep disturbances. Research indicates that this compound may influence GABAergic pathways, contributing to its calming effects on the brain .

1.2 Antidepressant Potential

In addition to its sedative properties, this compound has been investigated for potential antidepressant effects. Studies suggest that it may enhance mood by altering neurotransmitter levels, similar to other antidepressants . The compound's interaction with serotonin and norepinephrine receptors could provide a dual action beneficial for patients with depression.

Synthesis and Chemical Properties

2.1 Synthetic Pathways

This compound can be synthesized from butanal through a series of chemical reactions involving oxidation and amide formation. The general synthetic route involves converting butanal to butanoic acid, then to butanoyl chloride, followed by reaction with ammonia to yield this compound . This method highlights the importance of functional group transformations in organic synthesis.

| Step | Reaction | Reagents | Product |

|---|---|---|---|

| 1 | Oxidation | KMnO4 or PCC | Butanoic Acid |

| 2 | Conversion | SOCl2 or PCl5 | Butanoyl Chloride |

| 3 | Amide Formation | NH3 | This compound |

2.2 Structural Analysis

This compound does not possess chiral centers, resulting in a single stereoisomeric form. The absence of chirality simplifies its synthesis and application in pharmaceuticals .

Case Studies

3.1 Clinical Studies on Sedation

A clinical trial investigated the efficacy of this compound in patients with generalized anxiety disorder (GAD). Participants receiving this compound reported significant reductions in anxiety levels compared to the placebo group, demonstrating its potential as an anxiolytic agent .

3.2 Research on Antidepressant Effects

Another study explored this compound's effects on depressive symptoms in a controlled environment. Results indicated that patients treated with this compound showed improvements in mood and cognitive function over a six-week period, suggesting its viability as an adjunct therapy for major depressive disorder .

Mécanisme D'action

Oxanamide exerts its effects primarily through its action on the central nervous system. It acts as an anxiolytic and muscle relaxant by modulating neurotransmitter activity, particularly gamma-aminobutyric acid (GABA) receptors. This modulation leads to a calming effect on the nervous system, reducing anxiety and muscle tension .

Comparaison Avec Des Composés Similaires

Oxazepam: Another anxiolytic compound with similar sedative properties.

Diazepam: A well-known muscle relaxant and anxiolytic.

Lorazepam: Used for its anxiolytic and sedative effects.

Uniqueness of Oxanamide: this compound is unique in its specific chemical structure, which includes an oxirane ring and a carboxamide group. This structure contributes to its distinct pharmacological profile, making it effective in treating anxiety and muscle spasms with minimal sedation compared to other similar compounds .

Activité Biologique

Oxanamide is a compound belonging to the class of oxanamides, which has garnered attention for its potential biological activities, particularly as a sedative and its effects on the central nervous system. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is derived from butanal and features an amide functional group, which is significant for its biological activity. The basic structure can be represented as follows:

Pharmacological Effects

Sedative Properties : this compound has been identified as a mild sedative. It modifies central nervous system (CNS) activity by producing a calming effect without dulling mental faculties. This property makes it a candidate for treating anxiety-related disorders .

Mechanism of Action : The precise mechanism through which this compound exerts its sedative effects is not fully elucidated; however, it is believed to involve modulation of neurotransmitter systems in the brain, particularly those related to GABA (gamma-aminobutyric acid) activity. This modulation can lead to increased inhibitory effects in the CNS, resulting in sedation .

Biological Activity Studies

Recent studies have highlighted various aspects of this compound's biological activity, including its efficacy in animal models and potential therapeutic applications.

Table 1: Summary of Biological Activity Studies on this compound

Case Studies and Research Findings

- Sedative Efficacy : A study conducted on rodent models demonstrated that this compound significantly reduced anxiety-like behaviors in the Elevated Plus Maze test, indicating its potential as an anxiolytic agent . The results suggest that this compound may enhance GABAergic transmission, leading to reduced anxiety.

- Electrophysiological Impact : Research involving electrophysiological techniques revealed that this compound modulates neuronal excitability within specific brain regions associated with anxiety and stress responses. This modulation was characterized by decreased firing rates in excitatory neurons following treatment with this compound .

- Comparative Analysis with Other Sedatives : In comparative studies with other known sedatives, this compound exhibited a favorable profile with fewer side effects related to cognitive impairment, making it a candidate for further clinical exploration .

Propriétés

IUPAC Name |

2-ethyl-3-propyloxirane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-3-5-6-8(4-2,11-6)7(9)10/h6H,3-5H2,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBLPIVIXQOFTPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1C(O1)(CC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50925350 | |

| Record name | 2-Ethyl-3-propyloxirane-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50925350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126-93-2 | |

| Record name | Oxanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxanamide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-3-propyloxirane-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50925350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/050271194T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.